molecular formula C7H15NO B2488677 (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-amine CAS No. 2248213-11-6

(2R)-2-Methyl-3-(oxetan-2-yl)propan-1-amine

Cat. No. B2488677
CAS RN: 2248213-11-6
M. Wt: 129.203
InChI Key: UDUFEIJUJOVFTM-ULUSZKPHSA-N
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Description

“(2R)-2-Methyl-3-(oxetan-2-yl)propan-1-amine” is a chemical compound with the molecular formula C6H13NO . It is used for research purposes and is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of “(2R)-2-Methyl-3-(oxetan-2-yl)propan-1-amine” can be analyzed using various spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques provide information about the arrangement of atoms within the molecule and can confirm the identity and purity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R)-2-Methyl-3-(oxetan-2-yl)propan-1-amine”, such as its boiling point, are not provided in the search results . These properties can be determined through laboratory analysis and are important for handling and storage of the compound.

Safety and Hazards

The specific safety and hazard information for “(2R)-2-Methyl-3-(oxetan-2-yl)propan-1-amine” is not provided in the search results . It’s important to handle all chemical compounds with care and to follow appropriate safety protocols.

properties

IUPAC Name

(2R)-2-methyl-3-(oxetan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(5-8)4-7-2-3-9-7/h6-7H,2-5,8H2,1H3/t6-,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUFEIJUJOVFTM-ULUSZKPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CCO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-Methyl-3-(oxetan-2-yl)propan-1-amine

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